molecular formula C14H17ClO4 B12712873 Glutaric acid, p-chloro-alpha-ethylbenzyl ester CAS No. 96875-24-0

Glutaric acid, p-chloro-alpha-ethylbenzyl ester

Cat. No.: B12712873
CAS No.: 96875-24-0
M. Wt: 284.73 g/mol
InChI Key: LBIWNRQWQRDGHG-UHFFFAOYSA-N
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Description

It is primarily known for its role in cancer research, particularly in studies involving lung cancer cell lines such as A549 . This compound has been extensively studied for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AF 549 involves several synthetic routes, typically starting with the fluorination of aromatic compounds. One common method involves the use of halogenated hydrocarbons, where fluorine atoms replace other halogen atoms under specific reaction conditions . The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of AF 549 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as vapor phase fluorination in the presence of catalysts and alkali metal fluorides . The process is designed to be efficient and scalable, ensuring consistent production of high-quality AF 549.

Scientific Research Applications

AF 549 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of AF 549 involves its interaction with specific molecular targets and pathways. In cancer research, AF 549 has been shown to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and survival . For example, it can inhibit the production of the Aldo-keto reductase family 1B10 enzyme, which is overexpressed in certain lung cancer cell lines . This inhibition leads to reduced cell proliferation and increased apoptosis, making AF 549 a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

AF 549 can be compared with other fluorinated compounds to highlight its uniqueness:

The uniqueness of AF 549 lies in its specific structure and the resulting biological activities, particularly its potential as an anticancer agent .

Conclusion

AF 549 is a compound with significant potential in various fields of scientific research. Its unique properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. The detailed understanding of its preparation methods, chemical reactions, and mechanism of action provides a solid foundation for further research and development.

Properties

CAS No.

96875-24-0

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)propoxy]-5-oxopentanoic acid

InChI

InChI=1S/C14H17ClO4/c1-2-12(10-6-8-11(15)9-7-10)19-14(18)5-3-4-13(16)17/h6-9,12H,2-5H2,1H3,(H,16,17)

InChI Key

LBIWNRQWQRDGHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)OC(=O)CCCC(=O)O

Origin of Product

United States

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